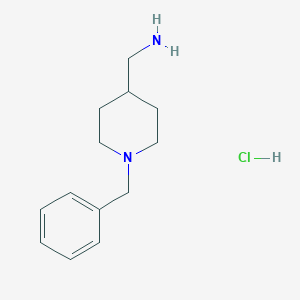

(1-Benzylpiperidin-4-yl)methanamine hydrochloride

Description

(1-Benzylpiperidin-4-yl)methanamine hydrochloride is a piperidine derivative featuring a benzyl group substituted at the 1-position of the piperidine ring and a methanamine group at the 4-position. Its molecular formula is C₁₃H₂₀N₂·HCl, with a molecular weight of 240.78 g/mol (calculated from constituent elements). This compound is synthesized via reductive amination or nucleophilic substitution reactions, as demonstrated in studies where (1-benzylpiperidin-4-yl)methanamine reacts with chloro-substituted nicotinate derivatives under basic conditions . Key spectral data include its $ ^1H $-NMR profile (DMSO-d6): δ 1.15–1.17 (m, 3H), 1.62–1.65 (m, 2H), and 7.23–7.33 (aromatic protons) . The hydrochloride salt form enhances solubility in polar solvents, making it suitable for pharmacological applications.

Properties

IUPAC Name |

(1-benzylpiperidin-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.ClH/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13;/h1-5,12H,6-11,14H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLBMCODBNFXSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)CC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzylpiperidin-4-yl)methanamine hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

Amination: The benzylated piperidine undergoes amination to introduce the methanamine group. This can be achieved using reagents like ammonia or primary amines under suitable conditions.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1-Benzylpiperidin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its reduced forms, such as secondary amines.

Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Biological Activity

(1-Benzylpiperidin-4-yl)methanamine hydrochloride, also known as benzylpiperidine, is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and drug development. This article explores its biological activity through various studies, highlighting its mechanisms of action, toxicity profiles, and potential therapeutic applications.

- Molecular Formula : C13H20N2·HCl

- Molecular Weight : 240.77 g/mol

- Structure : The compound features a piperidine ring substituted with a benzyl group and a methanamine moiety.

Research indicates that this compound interacts with several biological targets:

- Sigma Receptors : This compound has been shown to exhibit affinity for sigma receptors, particularly sigma-1 receptors (S1R). Sigma receptors are involved in various neurological processes and have been implicated in neuroprotection and modulation of pain pathways .

- Opioid Receptors : Although primarily associated with sigma receptor activity, related compounds have demonstrated weak activation at mu-opioid receptors (MOR), suggesting a potential for influencing pain perception and analgesic effects .

- Neuroprotective Effects : Studies suggest that compounds similar to this compound could protect against neurotoxicity induced by amyloid-beta, a hallmark of Alzheimer's disease .

Toxicity Profile

The compound exhibits several toxicological concerns:

- Acute Toxicity : It is classified as harmful if swallowed and can cause severe skin burns and eye damage .

- Developmental Toxicity : In zebrafish models, exposure to high concentrations resulted in malformations and behavioral changes, indicating potential developmental toxicity .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Case Studies

-

Neuroprotective Studies :

A study investigated the neuroprotective effects of compounds related to this compound against amyloid-beta-induced neurotoxicity. The results indicated that these compounds could mitigate neuronal damage, suggesting their role in developing therapies for Alzheimer's disease . -

Toxicological Assessments :

In vivo studies using zebrafish larvae revealed that exposure to high concentrations of the compound led to significant developmental defects. This highlights the importance of assessing the safety profile of such compounds before clinical applications .

Scientific Research Applications

Medicinal Chemistry

Overview : The compound is primarily studied for its pharmacological properties. It serves as a scaffold for the synthesis of various pharmacologically active compounds.

Key Applications :

- Antidepressants : Research indicates that derivatives of (1-Benzylpiperidin-4-yl)methanamine have shown potential as antidepressants due to their ability to modulate neurotransmitter systems.

- Analgesics : Some studies suggest its derivatives may possess analgesic properties, making them candidates for pain management therapies.

Drug Development

Lead Compound in Synthesis :

(1-Benzylpiperidin-4-yl)methanamine hydrochloride is often utilized as a starting material for synthesizing more complex molecules.

| Synthesis Route | Yield | Description |

|---|---|---|

| Reaction with various amines | 63.1% | Example preparation involving 1,4-benzodioxan derivatives. |

Neuropharmacology

Mechanism of Action : The compound interacts with various neurotransmitter receptors, including dopamine and serotonin receptors, which are crucial in treating mood disorders.

Case Studies :

- A study demonstrated that modifications to the (1-Benzylpiperidin-4-yl)methanamine structure could enhance its binding affinity to the serotonin transporter, indicating potential as a selective serotonin reuptake inhibitor (SSRI) .

Chemical Biology

Biological Activity Studies : The compound's structure allows it to participate in biological processes, making it useful in chemical biology research.

Applications in Research :

- Studies have shown that (1-Benzylpiperidin-4-yl)methanamine can be employed to investigate the role of specific receptors in cellular signaling pathways.

Industrial Applications

The compound is also explored for its utility in synthesizing specialty chemicals and intermediates used in various industrial processes.

| Application Area | Description |

|---|---|

| Specialty Chemicals | Used as a precursor in the synthesis of various industrial chemicals. |

| Intermediates | Serves as an intermediate in the production of pharmaceuticals and agrochemicals. |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of (1-benzylpiperidin-4-yl)methanamine hydrochloride include derivatives with variations in substituents, stereochemistry, or aromatic moieties. Below is a detailed comparison:

Table 1: Structural and Pharmacological Comparison of Analogous Compounds

Key Findings :

Substituent Effects: Chlorobenzyl derivatives (e.g., 4-Cl and 2-Cl analogs) exhibit altered lipophilicity and steric profiles compared to the parent compound. The 4-Cl analog shows enhanced blood-brain barrier permeability due to higher logP values .

Stereochemical Influence :

- The (R)-enantiomer of the 3-benzylpiperidine analog demonstrates distinct GPCR binding patterns, suggesting enantioselectivity in therapeutic applications .

Safety Profiles: Limited toxicological data are available for this compound and its analogs. Benzyl-substituted piperidines generally require precautions against dermal/ocular exposure due to irritant properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-Benzylpiperidin-4-yl)methanamine hydrochloride, and how is reaction progress monitored?

- Methodological Answer : The compound can be synthesized via indirect reductive amination. A typical procedure involves reacting (1-benzylpiperidin-4-yl)methanamine with a benzaldehyde derivative in dichloromethane (DCM) in the presence of anhydrous Na₂SO₄. Reaction progress is monitored using NMR spectroscopy to confirm imine intermediate formation. For example, after mini-workup, NMR analysis detects the disappearance of the starting amine and the appearance of imine peaks .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation and skin contact. In case of exposure:

- Skin : Wash immediately with soap and water for ≥15 minutes .

- Eyes : Flush with water for 10–15 minutes and consult an ophthalmologist .

- Spills : Contain using inert absorbents and dispose of as hazardous waste .

Q. How is the purity of this compound assessed in academic research?

- Methodological Answer : Purity is verified via HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 254 nm. Complementary techniques include:

- Mass Spectrometry (MS) : To confirm molecular weight (e.g., C₁₃H₂₁ClN₂ has a theoretical MW of 240.77) .

- Elemental Analysis : To validate C, H, N, and Cl content against theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer : Conduct tiered toxicity assays:

- In vitro : Use cell viability assays (e.g., MTT) on human hepatocyte cell lines to assess acute toxicity.

- In silico : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict LD₅₀ values.

- Literature Review : Cross-reference data from PubChem, ECHA, and peer-reviewed studies to identify gaps .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Solvent Selection : Use DCM for imine formation due to its inertness and ease of removal .

- Catalysis : Add triethylamine (TEA) to neutralize HCl byproducts, improving reaction efficiency .

- Purification : Employ column chromatography (silica gel, eluent: MeOH/CH₂Cl₂ 5:95) to isolate the final product with >95% purity .

Q. How can structural modifications of this compound enhance its bioactivity?

- Methodological Answer :

- Functional Group Addition : Introduce sulfonyl or methoxy groups at the benzyl position to modulate receptor binding (e.g., GPCRs) .

- Salt Form Variation : Compare hydrochloride with other salts (e.g., sulfate) to study solubility and bioavailability .

- Pharmacophore Modeling : Use software like Schrödinger to predict interactions with target enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.